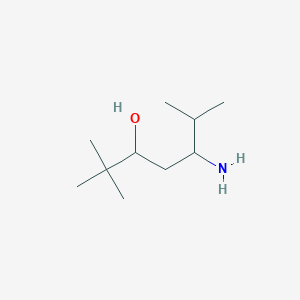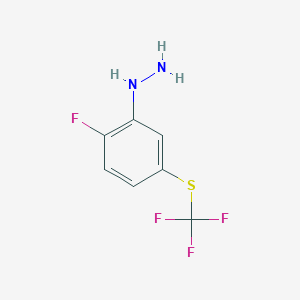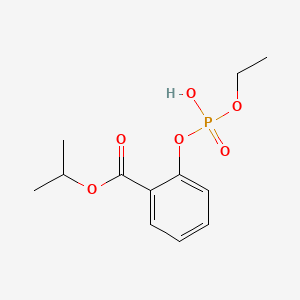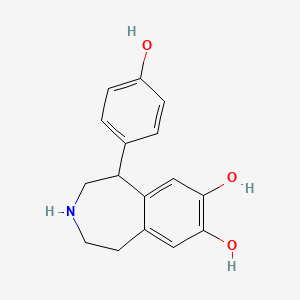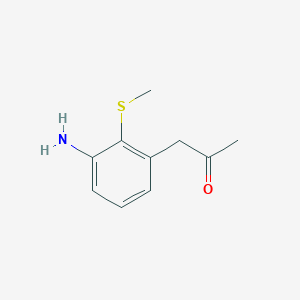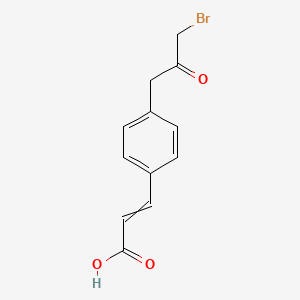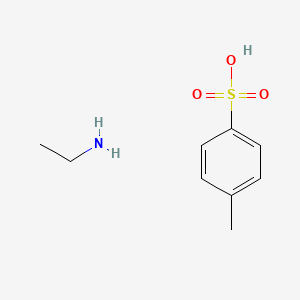
Ethanamine, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 4-methylbenzenesulfonate, also known as ethylammonium tosylate, is an organic compound with the molecular formula C9H15NO3S. It is a salt formed from the reaction of ethanamine (ethylamine) and 4-methylbenzenesulfonic acid (tosyl acid). This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 4-methylbenzenesulfonate can be synthesized through the reaction of ethanamine with 4-methylbenzenesulfonic acid. The reaction typically involves mixing ethanamine with an equimolar amount of 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethanamine derivatives can be formed.
Oxidation Products: Oxidation typically yields sulfonic acid derivatives.
Reduction Products: Reduction results in the formation of amine derivatives.
Scientific Research Applications
Ethanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanamine, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethanamine group can donate electrons, making it a good nucleophile, while the sulfonate group can accept electrons, making it a good electrophile. This dual functionality allows the compound to participate in a wide range of chemical reactions, targeting different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-, 4-methylbenzenesulfonate: Similar in structure but with an additional ethyl group.
Toluene-4-sulfonic acid, compound with ethylamine: Another similar compound with slight variations in the molecular structure.
Uniqueness
Ethanamine, 4-methylbenzenesulfonate is unique due to its balanced reactivity as both a nucleophile and electrophile, making it versatile in various chemical reactions. Its specific structure also allows for targeted applications in scientific research and industrial processes, distinguishing it from other similar compounds.
Properties
CAS No. |
102520-37-6 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3/h2-5H,1H3,(H,8,9,10);2-3H2,1H3 |
InChI Key |
SPWQZXFBGZCHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


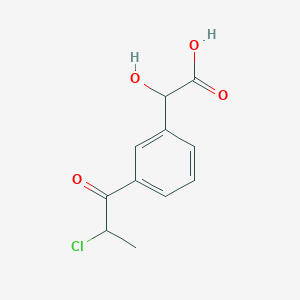
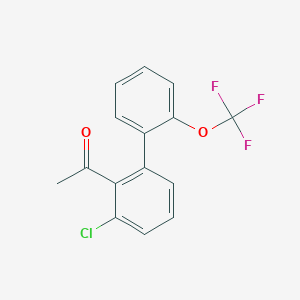

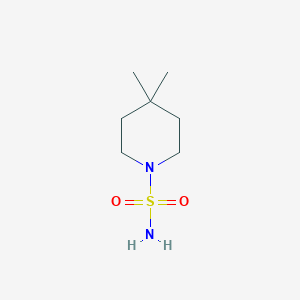
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)

